Naphthyl 4-(2-(2-pyridyl)ethyl)piperazinyl ketone
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Overview
Description
Naphthyl 4-(2-(2-pyridyl)ethyl)piperazinyl ketone is a complex organic compound with the molecular formula C22H23N3O It is characterized by the presence of a naphthyl group, a pyridyl group, and a piperazinyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthyl 4-(2-(2-pyridyl)ethyl)piperazinyl ketone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired piperazinyl ketone .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of continuous flow chemistry can be applied to scale up the synthesis. Continuous flow methods offer advantages such as improved reaction control, higher yields, and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Naphthyl 4-(2-(2-pyridyl)ethyl)piperazinyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the ketone group.
Substitution: The compound can participate in substitution reactions, particularly at the pyridyl and naphthyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyl 4-(2-(2-pyridyl)ethyl)piperazinyl carboxylic acid, while reduction could produce the corresponding alcohol derivative.
Scientific Research Applications
Naphthyl 4-(2-(2-pyridyl)ethyl)piperazinyl ketone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of Naphthyl 4-(2-(2-pyridyl)ethyl)piperazinyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Naphthyl 4-(2-(2-pyridyl)ethyl)piperazinyl carboxylic acid
- Naphthyl 4-(2-(2-pyridyl)ethyl)piperazinyl alcohol
- Naphthyl 4-(2-(2-pyridyl)ethyl)piperazinyl amine
Uniqueness
Naphthyl 4-(2-(2-pyridyl)ethyl)piperazinyl ketone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and application .
Properties
Molecular Formula |
C22H23N3O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
naphthalen-1-yl-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H23N3O/c26-22(21-10-5-7-18-6-1-2-9-20(18)21)25-16-14-24(15-17-25)13-11-19-8-3-4-12-23-19/h1-10,12H,11,13-17H2 |
InChI Key |
LGYODTXAANCAKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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